1-(4-Biphenylyl)cyclobutanemethanamine
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Overview
Description
1-(4-Biphenylyl)cyclobutanemethanamine is a research chemical with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . This compound is characterized by a cyclobutane ring attached to a biphenyl group and a methanamine group. It is known for its utility in various scientific research applications.
Preparation Methods
The synthesis of 1-(4-Biphenylyl)cyclobutanemethanamine typically involves multi-step organic synthesis techniques. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of biphenyl to introduce the cyclobutane ring, followed by the reduction of the acyl group to form the methanamine derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Biphenylyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Biphenylyl)cyclobutanemethanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)cyclobutanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to a series of biochemical reactions that result in its observed effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Biphenylyl)cyclobutanemethanamine can be compared to other similar compounds, such as:
Bisphenol A (BPA): Both compounds contain biphenyl groups, but BPA has different functional groups and applications.
1-(4-Phenylphenyl)cyclobutylmethanamine: This compound is structurally similar but may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of research applications.
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
[1-(4-phenylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C17H19N/c18-13-17(11-4-12-17)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-3,5-10H,4,11-13,18H2 |
InChI Key |
AOGCGJKXMIEZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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